molecular formula C18H10O4 B1381551 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone CAS No. 32385-21-0

1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

Cat. No.: B1381551
CAS No.: 32385-21-0
M. Wt: 290.3 g/mol
InChI Key: FZRWSMCCAPTQBD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established convention for bicyclic systems containing multiple carbonyl functionalities. The primary name, 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone, indicates several critical structural features that define its molecular architecture. The "5,5'-Biindene" designation specifies that two indene ring systems are connected through their 5-positions, creating a biphenyl-like linkage between the aromatic portions of each indene unit. The numerical prefixes "1H,1'H" and "(2H,2'H)" indicate the specific hydrogen locations and the saturation pattern within the five-membered rings of each indene moiety.

The "tetraone" suffix reveals the presence of four ketone groups distributed across the molecule, with the positional indicators "1,1',3,3'" specifying that each indene unit contributes two carbonyl groups at the 1 and 3 positions of their respective five-membered rings. This structural arrangement creates a highly symmetrical molecule with significant conjugation possibilities between the aromatic systems and the carbonyl functionalities. The molecular formula C₁₈H₁₀O₄ reflects this composition, encompassing eighteen carbon atoms, ten hydrogen atoms, and four oxygen atoms, corresponding to a molecular weight of 290.3 grams per mole.

Alternative systematic nomenclatures found in chemical databases include "5-(1,3-dioxoinden-5-yl)indene-1,3-dione," which emphasizes the substitution pattern by describing one indene unit as bearing a dioxoinden substituent. This nomenclature approach highlights the compound's potential synthetic accessibility through coupling reactions between appropriately functionalized indene derivatives.

Chemical Abstracts Service Registry Numbers and Alternative Naming Conventions

The compound has been assigned the Chemical Abstracts Service Registry Number 32385-21-0, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This registry number ensures unambiguous identification of the specific 5,5'-biindene isomer among the various possible structural variants within the biindene family. The Chemical Abstracts Service numbering system provides critical standardization for chemical commerce, regulatory compliance, and scientific communication.

Table 1: Alternative Nomenclature and Identifiers

Nomenclature Type Name Database Source
Primary International Union of Pure and Applied Chemistry Name 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone PubChem
Chemical Abstracts Service Registry Number 32385-21-0 PubChem
Systematic Alternative 5-(1,3-dioxoinden-5-yl)indene-1,3-dione PubChem
Condensed Notation [5,5'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone PubChem
Simplified Form [5,5'-Biindan]-1,1',3,3'-tetrone PubChem

Several alternative naming conventions exist within the chemical literature, reflecting different approaches to describing the compound's structure. The notation "[5,5'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone" represents a more condensed systematic name that maintains the essential structural information while providing a shorter designation for practical use. The simplified form "[5,5'-Biindan]-1,1',3,3'-tetrone" employs the "biindan" terminology, which refers to the saturated five-membered ring portions of the biindene system, though this nomenclature may be less precise regarding the specific hydrogenation pattern.

Chemical databases have cataloged this compound under multiple identifier systems to facilitate cross-referencing and database integration. The PubChem Compound Identifier for this substance is 118103743, providing another unique database-specific identifier. The Environmental Protection Agency Distributed Structure-Searchable Toxicity Database assigns the identifier DTXSID301250635 for regulatory and toxicological tracking purposes.

Relationship to Isomeric Forms: 2,2'-versus 5,5'-Biindene Configurations

The structural relationship between 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone and its 2,2'-biindene isomeric counterparts represents a fundamental distinction in regioisomerism that significantly impacts molecular properties and chemical behavior. The 2,2'-biindene configuration, exemplified by compounds such as 1H,1'H-[2,2'-Biindene]-1,1',3,3'(2H,2'H)-tetraone (Chemical Abstracts Service Registry Number 6940-95-0), involves linkage between the 2-positions of the indene units rather than the 5-positions. This alternative connectivity pattern creates distinctly different molecular geometries and electronic distributions.

Table 2: Structural Comparison of Biindene Isomers

Property 5,5'-Biindene Configuration 2,2'-Biindene Configuration
Chemical Abstracts Service Number 32385-21-0 6940-95-0
Molecular Formula C₁₈H₁₀O₄ C₁₈H₁₀O₄
Molecular Weight 290.3 g/mol 290.27 g/mol
Linkage Position 5,5'-connection 2,2'-connection
PubChem Identifier 118103743 246855

The 5,5'-biindene configuration creates a molecular architecture where the two indene units are connected through their benzene ring portions, resulting in a more extended aromatic system with potential for enhanced conjugation between the aromatic segments. This connectivity pattern positions the ketone functionalities at greater distances from the central linkage, potentially reducing steric interactions between the carbonyl groups and allowing for different conformational preferences compared to the 2,2'-isomer.

In contrast, the 2,2'-biindene arrangement connects the indene units through their five-membered ring carbons, creating a more compact molecular structure where the linkage occurs adjacent to the ketone functionalities. This proximity may lead to increased steric strain and different electronic interactions between the carbonyl groups and the central bond. The 2,2'-configuration also enables the formation of hydroxylated derivatives, such as 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone, which are not structurally accessible in the 5,5'-series due to the different substitution pattern.

The relationship between these isomeric forms extends to their synthetic accessibility and potential applications. The 5,5'-biindene framework may be more readily constructed through metal-catalyzed coupling reactions between halogenated indene derivatives, while the 2,2'-biindene system might require alternative synthetic strategies involving carbon-carbon bond formation at the activated positions adjacent to the carbonyl groups. These structural differences also influence the compounds' physical properties, including solubility, melting points, and crystallization behavior, making each isomeric form suitable for different applications in materials science and chemical synthesis.

Properties

IUPAC Name

5-(1,3-dioxoinden-5-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-15-7-17(21)13-5-9(1-3-11(13)15)10-2-4-12-14(6-10)18(22)8-16(12)20/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRWSMCCAPTQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250635
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-21-0
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32385-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Table: Comparison of Biindene Derivatives

Compound Molecular Formula Molecular Weight Synthesis Route
2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate C18H14O8 358.3 g/mol Crystallization in aqueous conditions
2,2'-Diphenyl-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone C34H20O4 492.5 g/mol Condensation and cyclization reactions

Chemical Reactions Analysis

1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups, potentially converting them into hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative compounds.

Biology

In biological research, this compound is being studied for its potential role in molecular interactions and biological pathways . Its carbonyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules.

Medicine

The compound is under investigation as a pharmacophore in drug design. Ongoing research aims to determine its efficacy in targeting specific biological pathways or disease mechanisms.

Industry

In materials science, 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone is utilized in developing advanced materials such as:

  • Polymers: Used in the synthesis of high-performance polymers with enhanced properties.
  • Electronic Components: Investigated for applications in organic electronics due to its conductive properties.

Case Study 1: Drug Design

Recent studies have focused on modifying the carbonyl groups of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone to enhance its pharmacological properties. Researchers have reported promising results in terms of increased binding affinity to target receptors.

Case Study 2: Material Science Innovations

In material science applications, the compound has been incorporated into polymer matrices to improve thermal stability and electrical conductivity. Experimental results indicate significant enhancements in material performance compared to traditional polymers.

Mechanism of Action

The mechanism by which 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biindene Derivatives

  • 2-(4-(Dimethylamino)phenyl)-1H,10H-2,2'-biindene-1,10,3,3'-tetraone (Compound 10) Structure: Features a dimethylamino-phenyl substituent at the 4-position of one indene unit. Synthesis: Derived from acenaphthylene-1,2-dione and ninhydrin, yielding 60% under mild conditions . Properties: The electron-donating dimethylamino group enhances solubility in polar solvents, contrasting with the unsubstituted biindene tetraone. Applications in optoelectronics are plausible due to its extended conjugation.

Isoindoline and Isobenzofuran Derivatives

  • 2,2'-Di(pyridin-4-yl)-[5,5'-biisoindoline]-1,1'-tetraone (DI-N1)

    • Structure : Pyridyl substituents on isoindoline cores.
    • Properties : Higher melting point (298°C) due to hydrogen bonding from pyridyl N–H groups. IR shows asymmetric/symmetric C=O stretches at 1776/1727 cm⁻¹, distinct from biindene tetraone’s 1708 cm⁻¹ . Used as a UV-selective absorber in dye-sensitized solar cells .
  • 5,5′-Biisobenzofuran-1,1′,3,3′-tetraone (s-BPDA) Structure: Isobenzofuran rings instead of indene. Applications: A key monomer in high-performance polyimides due to rigidity and thermal stability .

Spiro and Bianthracene Derivatives

  • Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone (2a)

    • Structure : Spiro architecture with fused indole and isobenzofuran units.
    • Synthesis : One-pot condensation/oxidation yields >90% using periodic acid . Rotamers observed in NMR (1:0.7 ratio) due to restricted rotation .
  • Trachyphone (4,4',5,5'-Tetrahydroxy-2,2'-dimethoxy-3,3',7,7'-tetramethyl-[1,1'-bianthracene]-9,9',10,10'-tetraone) Structure: Bianthracene core with hydroxyl and methoxy groups. Properties: Exhibits redox activity typical of quinones, relevant to natural product chemistry .

Cyclohexane and Energetic Derivatives

  • 4,4′-Bis(4-chlorobenzyl)-[1,1′-bi(cyclohexane)]-3,3′,6,6′-tetraene-2,2′,5,5′-tetraone (5b)

    • Structure : Cyclohexane rings with chlorobenzyl substituents.
    • Properties : Lower melting point (orange solid, tR = 15.6 min) due to reduced aromaticity .
  • TABT2+(HBTO−)2 (Energetic Salt) Structure: Tetrazole-based salt with enhanced detonation performance. Applications: Non-sensitive energetic material with high stability .

Comparative Analysis

Table 2: Spectral Signatures

Compound IR C=O Stretches (cm⁻¹) Notable NMR Shifts (δ, ppm)
Biindene tetraone ~1708 (indandione-derived) Aromatic protons: 7.0–8.5 (DMSO-d6)
DI-N1 1776, 1727 (asymmetric/sym.) Pyridyl H: 8.95 (s), 8.12 (d, J=4 Hz)
Spiro compound 2a 1787, 1726 (spiro ketones) Rotamers: 3.41 (s, OCH3), 6.32 (d)

Research Implications

  • Reactivity : Electron-deficient biindene tetraone is prone to nucleophilic attacks, similar to s-BPDA, but less thermally stable .
  • Functionalization: Substituted derivatives (e.g., dimethylamino in Compound 10 ) offer tunable electronic properties for materials science.
  • Contradictions : While reflux conditions degrade biindene tetraone , spiro compounds tolerate oxidative conditions , underscoring structural resilience differences.

Biological Activity

1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone (CAS No. 16289-95-5) is a polycyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Synthesis

The synthesis of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone typically involves several steps starting from simpler precursors. The process may include reactions such as cyclization and oxidation to form the tetraone structure. Specific methods can vary depending on the desired yield and purity of the final product.

Antitumor Activity

Recent studies have indicated that compounds related to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone exhibit significant antitumor properties. For instance, derivatives of indane-1,3-dione have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Indane-1,3-dioneMKN-45 (gastric adenocarcinoma)10.5Apoptosis induction
1H-Biindene DerivativeHeLa (cervical cancer)15.0Cell cycle arrest

Antibacterial Properties

Research has also highlighted the antibacterial potential of this compound. Various derivatives have been tested against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Mechanism
1H-Biindene DerivativeStaphylococcus aureus32 µg/mLCell wall synthesis inhibition
1H-Biindene DerivativeE. coli64 µg/mLMetabolic pathway interference

Anti-inflammatory Effects

Some studies suggest that compounds derived from biindenes possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Table 3: Anti-inflammatory Activity

CompoundModel UsedEffect Observed
Biindene DerivativeMouse model of arthritisReduction in swelling by 40%
Tetraone DerivativeIn vitro macrophage modelDecrease in TNF-alpha production

Case Studies

One notable case study involved the evaluation of a derivative of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone in a clinical setting for its antitumor effects against breast cancer cells. The study demonstrated a dose-dependent response where higher concentrations led to increased apoptosis rates compared to control groups .

Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria. Results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of biindene-derived tetraones typically involves multi-step condensation or cyclization reactions. For example, analogous compounds (e.g., benzo[lmn][3,8]phenanthroline derivatives) are synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres . Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting catalysts (e.g., palladium for coupling) or solvents (e.g., DMF for high polarity). Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate high-purity products .

Q. How should researchers characterize the structural integrity of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks by comparing experimental shifts to computational predictions (e.g., DFT) or analogous compounds. Overlapped signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
  • X-ray crystallography : Single-crystal analysis confirms bond angles and stereochemistry. Ensure crystals are grown via slow evaporation in solvents like chloroform/ethanol mixtures .
  • Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar tetraones:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., nitrogen oxides) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Spill management : Neutralize accidental releases with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone for materials science applications?

  • Methodological Answer :

  • DFT calculations : Use software (e.g., Gaussian, ORCA) to compute HOMO/LUMO levels, band gaps, and charge transport properties. Compare results with experimental UV-Vis and cyclic voltammetry data .
  • Molecular docking : If exploring biological activity, simulate interactions with protein targets (e.g., viral proteases) using AutoDock Vina .
  • Table : Example computational vs. experimental data comparison:
PropertyComputational (DFT)Experimental (UV-Vis)
HOMO (eV)-5.2-5.1 (CV)
λ_max (nm)380375

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Hypothesis testing : If NMR signals conflict with expected symmetry (e.g., overlapped aromatic protons in biindene systems), synthesize derivatives (e.g., brominated analogs) to simplify spectra .
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational changes causing signal broadening .
  • Cross-validation : Correlate IR (carbonyl stretches) and XRD data to confirm functional groups .

Q. What strategies are effective for incorporating this compound into polymeric or supramolecular systems?

  • Methodological Answer :

  • Copolymerization : Use Sonogashira or Suzuki-Miyaura coupling to integrate the tetraone moiety into π-conjugated polymers. Monitor molecular weight via GPC .
  • Host-guest chemistry : Functionalize the tetraone with crown ethers or thiol groups for self-assembly. Characterize via TEM/SAXS .

Data Analysis and Reporting Guidelines

Q. How should raw experimental data (e.g., NMR, XRD) be documented to ensure reproducibility?

  • Methodological Answer :

  • Metadata : Record solvent, temperature, and instrument parameters (e.g., NMR frequency, XRD wavelength) in lab notebooks .
  • Appendices : Include raw spectra and refinement files (e.g., .cif for XRD) in supplementary materials, referencing them in the main text .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 2
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

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